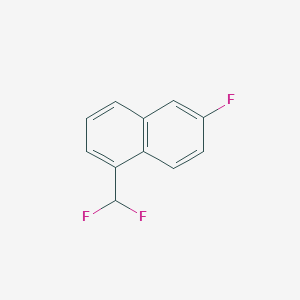
1-(Difluoromethyl)-6-fluoronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Difluoromethyl)-6-fluoronaphthalene is an organic compound that belongs to the class of naphthalenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by the presence of a difluoromethyl group (-CF2H) and a fluorine atom attached to the naphthalene ring. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and physical properties, making such compounds valuable in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-(Difluoromethyl)-6-fluoronaphthalene can be achieved through several routes. One common method involves the difluoromethylation of naphthalene derivatives. This process typically employs difluoromethylating agents such as (chlorodifluoromethyl)trimethylsilane in the presence of a base like potassium carbonate . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial production methods may involve the large-scale application of these synthetic routes, with optimizations for yield and purity. For instance, the use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .
Analyse Chemischer Reaktionen
1-(Difluoromethyl)-6-fluoronaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of partially or fully reduced naphthalene derivatives.
Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-(Difluoromethyl)-6-fluoronaphthalene has found applications in various fields of scientific research:
Wirkmechanismus
The mechanism by which 1-(Difluoromethyl)-6-fluoronaphthalene exerts its effects is primarily through its interactions with molecular targets and pathways. The difluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity towards target molecules . These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(Difluoromethyl)-6-fluoronaphthalene can be compared with other similar compounds, such as:
1-(Trifluoromethyl)-6-fluoronaphthalene: This compound has an additional fluorine atom in the trifluoromethyl group, which can enhance its lipophilicity and metabolic stability.
1-(Difluoromethyl)-2-fluoronaphthalene: The position of the fluorine atom on the naphthalene ring can influence the compound’s reactivity and physical properties.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C11H7F3 |
|---|---|
Molekulargewicht |
196.17 g/mol |
IUPAC-Name |
1-(difluoromethyl)-6-fluoronaphthalene |
InChI |
InChI=1S/C11H7F3/c12-8-4-5-9-7(6-8)2-1-3-10(9)11(13)14/h1-6,11H |
InChI-Schlüssel |
GAXODNRBUHYEKE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2)F)C(=C1)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-Hydroxypropyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B11900745.png)


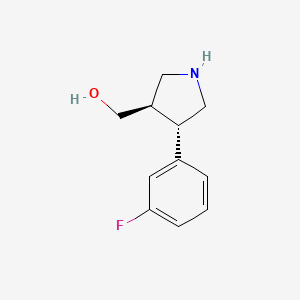
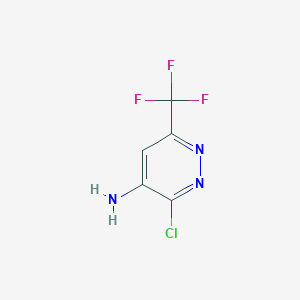



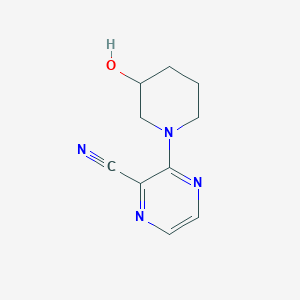
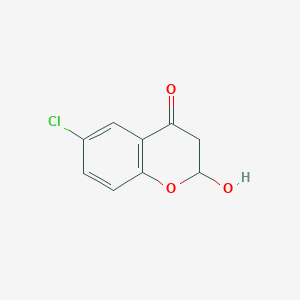
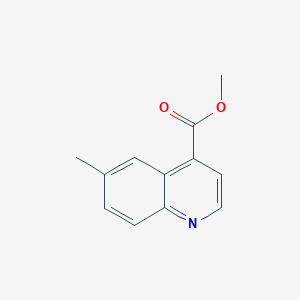
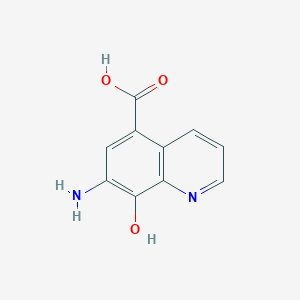
![N5,N5-Dimethylthiazolo[5,4-d]pyrimidine-2,5-diamine](/img/structure/B11900826.png)

